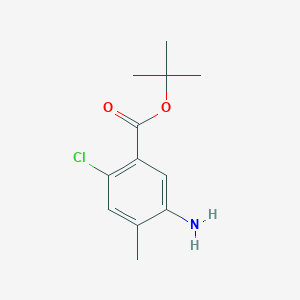

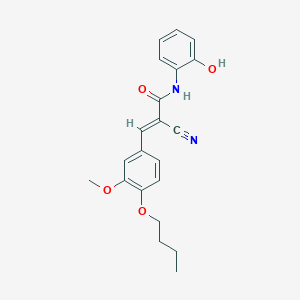

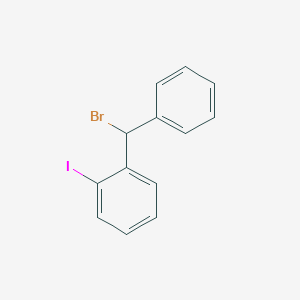

![molecular formula C16H23N7O3 B2712852 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 922477-79-0](/img/structure/B2712852.png)

2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a synthetic compound. Its intricate structure houses multiple functional groups, making it versatile in various chemical reactions and applications across scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis begins with the reaction of purine derivatives, engaging in steps that introduce isopentyl and dimethyl groups. Initial steps often involve the formation of a triazino moiety under controlled temperature and pH conditions, optimizing yield and purity. Solvents like dimethylformamide (DMF) and catalysts like triethylamine (TEA) play crucial roles.

Industrial Production Methods

Scaling up involves meticulous process control to manage reaction kinetics and thermal conditions. Industrial methods leverage automated reactors ensuring consistency in large batches. Post-reaction, the purification involves recrystallization or chromatography techniques, tailored for this compound's specific polarity and solubility characteristics.

Analyse Chemischer Reaktionen

Types of Reactions

This compound predominantly undergoes substitution reactions given its multiple reactive sites. Oxidation and reduction are also common, facilitated by its heterocyclic structure.

Common Reagents and Conditions

Oxidation: Often performed with reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Utilizes agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of palladium catalysts.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed.

Major Products

The resulting products vary with reaction conditions but generally include oxidized ketones or reduced alcohol derivatives, as well as various substituted analogs maintaining the core triazino structure.

Wissenschaftliche Forschungsanwendungen

This compound finds extensive use across multiple disciplines:

Chemistry: As a building block in synthesizing more complex molecules and studying reaction mechanisms.

Biology: Inhibitor studies due to its interactions with enzymatic sites, exploring metabolic pathways.

Medicine: Potential therapeutic uses as an anti-inflammatory or antineoplastic agent, owing to its functional versatility.

Industry: Employed in creating specialized polymers and materials with unique properties due to its stable yet reactive nature.

Wirkmechanismus

The compound operates through complex pathways. In medicinal chemistry, it likely inhibits specific enzyme activities by mimicking natural substrates, binding tightly to active sites, and disrupting normal metabolic processes. Its interactions often involve hydrogen bonding and van der Waals forces, stabilizing its presence within molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparing this compound with others in its class:

Purine derivatives: Like caffeine and theobromine, known for their stimulating effects, albeit simpler in structure.

Triazino compounds: Similar to triazine herbicides but distinct in biological target and application due to additional functional groups.

Other acetamides: Such as paracetamol, focusing primarily on their analgesic and antipyretic properties, highlighting the unique dual nature of 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide in broader scientific and industrial applications.

Eigenschaften

IUPAC Name |

2-[3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O3/c1-9(2)5-6-21-14(25)12-13(20(4)16(21)26)18-15-22(12)7-10(3)19-23(15)8-11(17)24/h9H,5-8H2,1-4H3,(H2,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLCJEXQVQYJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

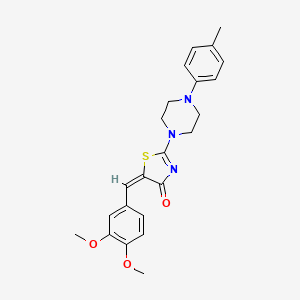

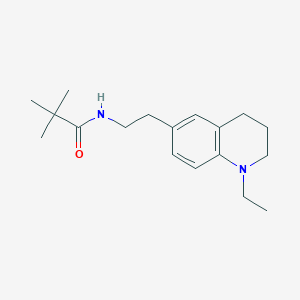

![5-(3-chloro-4-methylphenyl)-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2712770.png)

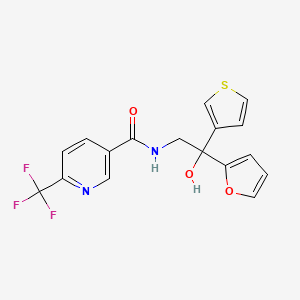

![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)

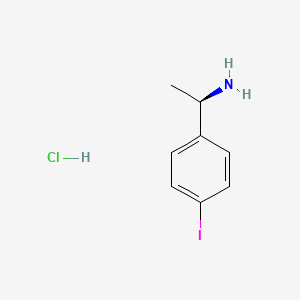

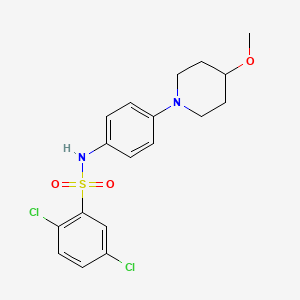

![2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2712777.png)

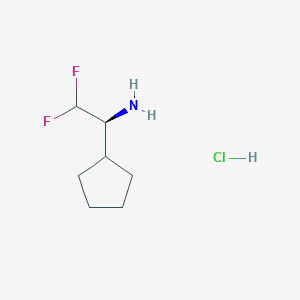

![N-(4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2712783.png)